molecular formula C16H23O3P B15168303 Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate CAS No. 639516-93-1

Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate

Cat. No.: B15168303
CAS No.: 639516-93-1
M. Wt: 294.32 g/mol
InChI Key: JKBWDUGKQLTERH-UHFFFAOYSA-N
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Description

Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate is an organophosphonate compound characterized by a hex-1-yn-1-yl substituent at the ortho position of the phenyl ring attached to a phosphonate group. This alkyne-functionalized phosphonate is of interest due to the unique reactivity of the triple bond, which enables applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) and materials science .

Properties

CAS No.

639516-93-1

Molecular Formula

C16H23O3P

Molecular Weight

294.32 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-hex-1-ynylbenzene

InChI

InChI=1S/C16H23O3P/c1-4-7-8-9-12-15-13-10-11-14-16(15)20(17,18-5-2)19-6-3/h10-11,13-14H,4-8H2,1-3H3

InChI Key

JKBWDUGKQLTERH-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=CC=C1P(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne and aryl halide under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling reaction. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the product. Industrial production may also involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in cycloaddition reactions, forming new chemical bonds and structures. The presence of the phosphonate group allows it to interact with enzymes and other biological molecules, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Similar Phosphonate Derivatives

Structural and Substituent Variations

The target compound is distinguished by its hex-1-yn-1-yl group, which contrasts with other common substituents in phosphonate derivatives (Table 1):

Compound Name Substituent(s) Key Functional Groups Reference
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate Hex-1-yn-1-yl (alkyne) Alkyne, phosphonate N/A
Diethyl (phenylamino)methyl phosphonates Methoxy, phenylamino Amino, methoxy
Diethyl (4-chloro-2-nitrophenyl)phosphonate Chloro, nitro Halogen, nitro
Diethyl (3,4-dimethoxyphenyl)phosphonate Methoxy Electron-donating groups
Diethyl (2-(triethoxysilyl)ethyl)phosphonate Triethoxysilyl Silane

Key Observations :

  • Alkyne vs. Electron-Donating Groups: The hex-1-yn-1-yl group introduces sp-hybridized carbon atoms, enhancing reactivity toward electrophilic additions or cycloadditions compared to methoxy or amino groups, which modulate electronic effects (e.g., resonance donation) .
  • Halogen/Nitro Substituents : Chloro and nitro groups increase polarity, leading to higher melting points (e.g., 187°C for compound 9 in ) compared to alkynes, which may lower melting points due to reduced intermolecular forces .

Key Observations :

  • High-Yield Reactions: Methoxy and phenylamino-substituted phosphonates achieve yields >80% due to stabilized intermediates in Pudovik reactions .

Physical and Spectroscopic Properties

Melting Points and Stability:
  • Nitro/chloro-substituted phosphonates exhibit higher melting points (e.g., 187°C for compound 9) due to dipole-dipole interactions .
  • Alkyne-containing phosphonates likely have lower melting points, analogous to compound 14 (77°C), which lacks strong polar groups .
NMR Data:
  • 31P NMR : Phosphonates typically show 31P signals between 15–25 ppm. For example, compound 2d in exhibits δ 18.2 ppm, while triazole-containing phosphonates show similar shifts .
  • 1H/13C NMR : Alkyne protons (C≡C–H) resonate at δ 2.0–3.0 ppm, distinct from methoxy (δ 3.7–3.9 ppm) or aromatic protons .

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